molecular formula C16H19N B13398447 4-methyl-N-phenyl-N-propylaniline

4-methyl-N-phenyl-N-propylaniline

Cat. No.: B13398447
M. Wt: 225.33 g/mol
InChI Key: CZTKANGMRGBZBX-UHFFFAOYSA-N
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Description

4-Methyl-N-phenyl-N-propylaniline is an organic compound belonging to the class of anilines It is characterized by the presence of a methyl group attached to the fourth position of the benzene ring, a phenyl group, and a propyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-phenyl-N-propylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 4-methylaniline with propyl bromide in the presence of a base such as potassium carbonate can yield this compound . Another method involves the reductive amination of 4-methylacetophenone with propylamine in the presence of a reducing agent like sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-phenyl-N-propylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

4-Methyl-N-phenyl-N-propylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-phenyl-N-propylaniline involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

  • N-methyl-N-propylaniline
  • N-phenyl-N-propylaniline
  • 4-methyl-N-phenyl-N-(p-tolyl)-aniline

Comparison: 4-Methyl-N-phenyl-N-propylaniline is unique due to the presence of both a methyl group on the benzene ring and a propyl group on the nitrogen atom. This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds .

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4-methyl-N-phenyl-N-propylaniline

InChI

InChI=1S/C16H19N/c1-3-13-17(15-7-5-4-6-8-15)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3

InChI Key

CZTKANGMRGBZBX-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=CC=C1)C2=CC=C(C=C2)C

Origin of Product

United States

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